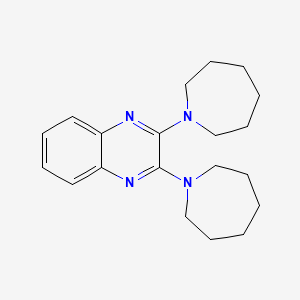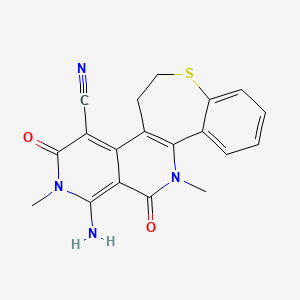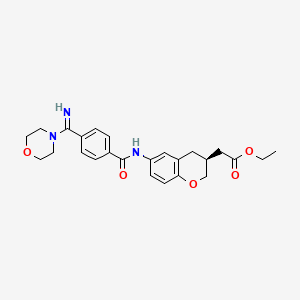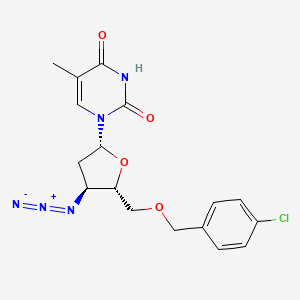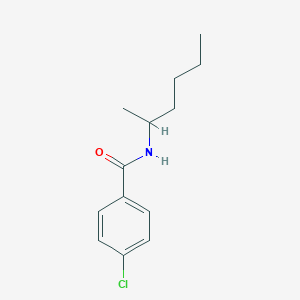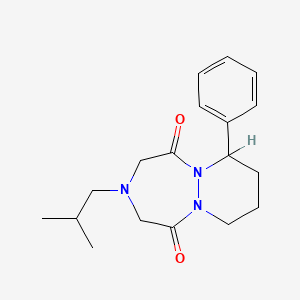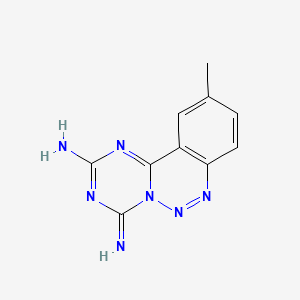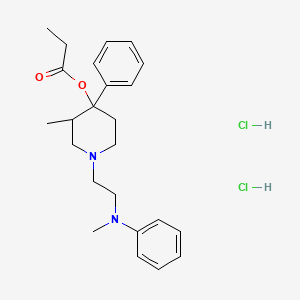
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is a synthetic compound belonging to the piperidine class. This compound is characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Final Assembly: The final compound is assembled by combining the intermediate products through further substitution and cyclization reactions. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting ion channel function, which can alter cellular excitability.
The exact pathways and molecular interactions depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Phenylamino)ethyl)-3-methyl-4-phenylpiperidine: Lacks the propionyloxy group, which may affect its biological activity.
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenylpiperidine: Similar structure but without the propionyloxy group, potentially leading to different pharmacokinetic properties.
1-(2-(Methylphenylamino)ethyl)-4-phenylpiperidine: Lacks the methyl group on the piperidine ring, which may influence its binding affinity to targets.
Uniqueness
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
96457-67-9 |
|---|---|
Fórmula molecular |
C24H34Cl2N2O2 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
[3-methyl-1-[2-(N-methylanilino)ethyl]-4-phenylpiperidin-4-yl] propanoate;dihydrochloride |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-4-23(27)28-24(21-11-7-5-8-12-21)15-16-26(19-20(24)2)18-17-25(3)22-13-9-6-10-14-22;;/h5-14,20H,4,15-19H2,1-3H3;2*1H |
Clave InChI |
RIGRNFJTRSQQPT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



